Benzophenone-11

UV spectroscopy Sunscreen efficacy Photoprotection

Single-molecule UV absorbers face spectral and regulatory limitations. Benzophenone-11 (CAS 1341-54-4) is a BP-2/BP-6 multi-component blend absorbing 260-400 nm. • Broad UVB/UVA coverage for coatings, cosmetics & polymers • CIR-assessed safe for leave-on & rinse-off products • Forms photo-induced barrier blocking UV (200-400 nm) and IR (800-15,000 nm) • Extended triplet-state lifetime (3.5 ms) for non-radiative energy dissipation Standardized technical mixture with full batch traceability.

Molecular Formula C28H24O10
Molecular Weight 520.5 g/mol
CAS No. 1341-54-4
Cat. No. B075475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone-11
CAS1341-54-4
Molecular FormulaC28H24O10
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O.C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C15H14O5.C13H10O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17;14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h3-8,16-17H,1-2H3;1-6,14-17H
InChIKeyHHBIQTAAJCSNCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzophenone-11: UV Absorber & Photostabilizer Overview


Benzophenone-11 (CAS 1341-54-4) is a technical mixture of tetrasubstituted benzophenone derivatives, primarily composed of Benzophenone-2 (2,2′,4,4′-tetrahydroxybenzophenone) and Benzophenone-6 (2,2′-dihydroxy-4,4′-dimethoxybenzophenone) [1]. This composition imparts a broad ultraviolet (UV) absorption profile that spans both UVB (290–315 nm) and UVA (315–400 nm) regions, as well as photo-stabilizing and radical-scavenging functionalities . Unlike single-molecule benzophenone UV filters, Benzophenone-11 is supplied as a multi-component blend, which influences its formulation behavior, regulatory classification, and end-use performance in coatings, cosmetics, and polymer systems [2]. The compound’s properties are defined by the synergistic action of its constituent molecules, rather than a single chemical structure.

Benzophenone-11 Substitution Limitations


Direct substitution of Benzophenone-11 with other benzophenone derivatives (e.g., Benzophenone-3, Benzophenone-4) or with its isolated components (BP-2, BP-6) is not functionally equivalent due to three key differentiating factors: (1) the broad-spectrum UV absorption of the mixture, which spans from 260–400 nm, compared to the narrower absorption of single-component analogs like Benzophenone-3 (λmax 287, 325 nm) [1]; (2) the distinct photophysical and photo-product formation behavior, wherein the tetrahydroxy component (BP-2) exhibits unique triplet-state lifetimes and phosphorescence enhancement that single hydroxy/methoxy analogs lack [2]; and (3) the mixture's industrial and regulatory status as a defined commercial product, which differs from the individual substances in terms of safety assessments and permitted use concentrations [3]. Substituting with a single benzophenone would alter UV protection efficacy, formulation stability, and compliance with ingredient listings.

Benzophenone-11 vs. Analogs: Key Differences


Broad-Spectrum UV Absorption vs. Oxybenzone

Benzophenone-11, as a mixture of BP-2 and BP-6, exhibits a combined UV absorption profile covering approximately 260–400 nm. In contrast, Benzophenone-3 (oxybenzone), the most widely used benzophenone UV filter, has absorption maxima at 287 nm and 325 nm with a narrower effective bandwidth [1]. The presence of the tetrahydroxy component (BP-2) extends absorption further into the UVA range (320–400 nm) compared to BP-3, while the dimethoxy component (BP-6) provides strong absorbance at 284 and 340 nm (log ε 4.12) [2]. This broader spectral coverage is a direct consequence of the multi-component composition of Benzophenone-11.

UV spectroscopy Sunscreen efficacy Photoprotection

Triplet-State Lifetime & Phosphorescence: BP-2 vs. BP-3

The 2,2′,4,4′-tetrahydroxybenzophenone (BP-2) component of Benzophenone-11 exhibits distinct photophysical properties compared to 2-hydroxy-4-methoxybenzophenone (BP-3). In a direct comparative study using phosphorescence spectroscopy at 77 K, BP-2 demonstrated a significantly longer lowest excited triplet (T1) state lifetime (τ = 3.5 ms) relative to BP-3 (τ = 2.1 ms) [1]. Additionally, BP-2 showed pronounced photoinduced phosphorescence enhancement in ethanol at 77 K, a phenomenon not observed to the same extent in BP-3 or BP-6 [1]. These differences arise from the presence of four hydroxyl groups in BP-2, which alter the electronic structure and energy dissipation pathways.

Photochemistry Excited states UV stabilizer mechanism

Photo-Product Barrier Formation by BP-2

U.S. Patent 4,794,131 identifies 2,2′,4,4′-tetrahydroxybenzophenone (BP-2) as the only benzophenone derivative capable of forming a photo-product composition that significantly reduces the transmission of both ultraviolet (200–400 nm) and infrared (800–15,000 nm) radiation upon exposure to light in the presence of oxygen [1]. Other substituted benzophenones, including 2,2′-dihydroxy-4-alkoxy derivatives, did not produce this dual-range barrier effect. The photo-product is described as strongly adhering to a variety of substrates (plastic, wood, glass, metal, Teflon), a property not reported for other benzophenone UV absorbers [1]. Since Benzophenone-11 contains BP-2 as a major component, this unique photoreactivity is directly relevant to formulations where long-term, durable UV/IR protection is required.

Photo-product IR reflection Coating stability

Safety Profile vs. BP-3 and BP-1

The Cosmetic Ingredient Review (CIR) Expert Panel evaluated multiple benzophenones and concluded that Benzophenone-11 is safe for topical application in cosmetics at present practices of use and concentration [1]. In contrast, Benzophenone-3 (oxybenzone) and Benzophenone-1 have been associated with endocrine disruption concerns and more pronounced allergenic potential [2]. Specifically, Benzophenone-3 has been reported to be a relatively frequent contact allergen, whereas allergic reactions to Benzophenone-11 are rare [2]. Furthermore, Benzophenone-1 elicited toxic effects in rats at 0.6 g/kg oral dose, while Benzophenone-11, as part of the benzophenone class, was deemed practically nontoxic in chronic oral studies [1].

Safety assessment Toxicology Cosmetic regulation

Benzophenone-11: Optimized Applications


Broad-Spectrum UV Protection in Cosmetics

Formulators requiring both UVB and UVA protection without the regulatory and allergenic concerns of Benzophenone-3 should select Benzophenone-11. Its multi-component composition (BP-2 + BP-6) provides absorption from 260–400 nm, a broader range than single-component benzophenones. The CIR safety assessment supports its use in leave-on and rinse-off personal care products at industry-standard concentrations [1].

Durable UV/IR Protective Coatings

Manufacturers of industrial coatings, paints, and surface treatments that demand long-term adhesion and dual UV/IR protection should prioritize Benzophenone-11. The BP-2 component undergoes a photo-induced reaction to form a tenacious barrier that reduces transmission of both UV (200–400 nm) and IR (800–15,000 nm) radiation, as demonstrated in U.S. Patent 4,794,131 [1]. This property is unique among benzophenone derivatives.

Polymer & Resin Photostabilization

For polymer systems (e.g., alkyd, phenolic, polyurethane resins) where efficient dissipation of absorbed UV energy is critical to prevent yellowing and degradation, Benzophenone-11 offers advantages. The longer triplet-state lifetime (3.5 ms) of the BP-2 component, compared to 2.1 ms for BP-3, facilitates more effective non-radiative energy relaxation, reducing the formation of reactive oxygen species [1].

Hypoallergenic & Safe Formulations

In sensitive applications such as baby care, hypoallergenic products, or markets where benzophenone-3 is facing bans/restrictions, Benzophenone-11 is a viable alternative. Clinical and safety data indicate a low incidence of contact allergy and a favorable toxicological profile relative to BP-3 and BP-1 [1][2].

Technical Documentation Hub

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